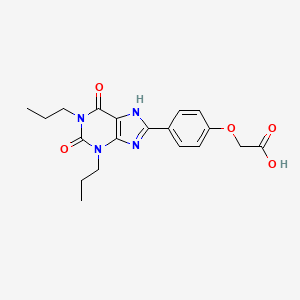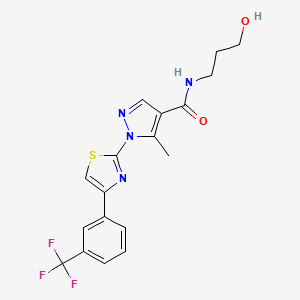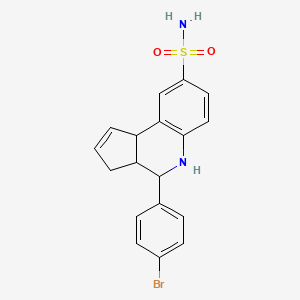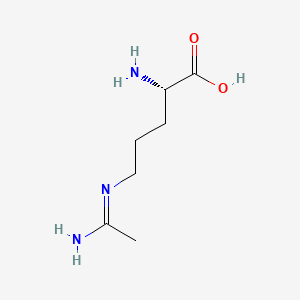
N5-Iminoethyl-L-Ornithin
Übersicht
Beschreibung
L-NIO is a L-alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
N5-Iminoethyl-L-Ornithin wurde in Studien verwendet, um die Rolle der Stickstoffmonoxid-Synthase (NOS) bei der Induktion von Zelltod in Brusttumorzellen vom Typ MCF-7 zu verstehen. Diese Forschung ist bedeutsam, da sie die Auswirkungen von zytotoxischen Medikamenten wie Paclitaxel und cholinergen Agonisten wie Carbachol auf Krebszellen untersucht .
Herz-Kreislauf-Studien
Diese Verbindung hat sich in der Herz-Kreislauf-Forschung als vielversprechend erwiesen, insbesondere bei der Verbesserung der Herzfunktion und Mikrozirkulation. Es wurde in experimentellen Modellen als potenter Inhibitor identifiziert, der zu einem 100%igen Überleben der Tiere führte, die an der Studie teilnahmen .
Pulmonale Gefäßforschung
Im Zusammenhang mit der pulmonalen Gefäßforschung wurde this compound verwendet, um seine Auswirkungen auf die pulmonalen arteriellen Reaktionen auf Medikamente wie Sufentanil im pulmonalen Gefäßbett der Katze zu untersuchen .
Molekulardynamiksimulation
Molekulardynamik (MD)-Simulationsstudien haben this compound eingesetzt, um die Wirkungsweise von Protein-Ligand-Komplexen in Bindungsstellenregionen unter physiologischen Bedingungen zu visualisieren .
Wirkmechanismus
Target of Action
N5-Iminoethyl-l-ornithine (L-NIO) primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the conversion of L-arginine to L-citrulline and nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vascular smooth muscle relaxation and modulation of vascular tone .
Biochemical Pathways
The primary biochemical pathway affected by L-NIO is the nitric oxide synthesis pathway. By inhibiting NOS, L-NIO prevents the conversion of L-arginine to L-citrulline and nitric oxide . This inhibition can disrupt the normal functioning of the nitric oxide signaling pathway, affecting processes such as vascular smooth muscle relaxation .
Result of Action
The inhibition of NOS by L-NIO leads to a decrease in nitric oxide production . This can result in physiological changes such as an increase in mean arterial blood pressure . In addition, L-NIO has been used to study the effects of drugs on cells, such as the cytotoxic drug paclitaxel and carbachol (a cholinergic agonist) to induce death in breast tumor MCF-7 cells .
Biochemische Analyse
Biochemical Properties
N5-Iminoethyl-L-ornithine plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO) from L-arginine. N5-Iminoethyl-L-ornithine interacts with NOS by binding to its active site, thereby inhibiting its activity. This interaction is crucial in regulating the levels of nitric oxide, which is a key signaling molecule involved in various physiological processes .
Cellular Effects
N5-Iminoethyl-L-ornithine has profound effects on various types of cells and cellular processes. It influences cell function by modulating nitric oxide levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in endothelial cells, the inhibition of NOS by N5-Iminoethyl-L-ornithine can lead to reduced nitric oxide production, impacting vasodilation and blood flow regulation . Additionally, in tumor cells, this compound has been shown to induce cell death by affecting nitric oxide-mediated signaling pathways .
Molecular Mechanism
The molecular mechanism of N5-Iminoethyl-L-ornithine involves its binding to the active site of nitric oxide synthase, leading to the inhibition of the enzyme’s activity. This inhibition is both time-dependent and concentration-dependent, indicating a strong and irreversible interaction. The compound’s binding to NOS prevents the conversion of L-arginine to nitric oxide and L-citrulline, thereby reducing the levels of nitric oxide available for cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N5-Iminoethyl-L-ornithine have been observed to change over time. The compound is relatively stable under controlled conditions, but its inhibitory effects on nitric oxide synthase can vary depending on the duration of exposure and the specific experimental setup. Long-term studies have shown that N5-Iminoethyl-L-ornithine can lead to sustained inhibition of NOS activity, resulting in prolonged alterations in cellular function and signaling .
Dosage Effects in Animal Models
The effects of N5-Iminoethyl-L-ornithine in animal models vary with different dosages. At lower doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects. At higher doses, N5-Iminoethyl-L-ornithine can lead to toxic effects, including impaired cardiac function and reduced microcirculation. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
N5-Iminoethyl-L-ornithine is involved in the metabolic pathways related to nitric oxide synthesis. By inhibiting nitric oxide synthase, the compound affects the conversion of L-arginine to nitric oxide and L-citrulline. This inhibition can lead to alterations in metabolic flux and changes in the levels of related metabolites. The compound’s impact on these metabolic pathways is crucial for understanding its broader physiological effects .
Transport and Distribution
Within cells and tissues, N5-Iminoethyl-L-ornithine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its binding affinity to nitric oxide synthase and other cellular components, affecting its localization and accumulation within different tissues .
Subcellular Localization
N5-Iminoethyl-L-ornithine is localized within specific subcellular compartments, primarily where nitric oxide synthase is active. This includes the cytoplasm and certain organelles involved in nitric oxide production. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper placement within the cell. This localization is essential for its inhibitory function and overall biochemical activity .
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFAUAYFLEHRC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958082 | |
| Record name | L-NIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36889-13-1, 150403-88-6 | |
| Record name | N5-(1-Iminoethyl)-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(G)-Iminoethylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(G)-Iminoethylornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03305 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-NIO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-N5-(1-Iminoethyl)ornithine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N5-(1-Iminoethyl)-L-ornithine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


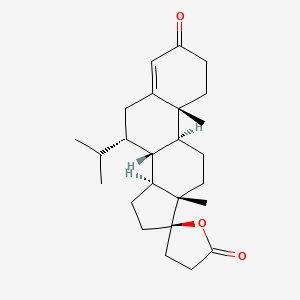

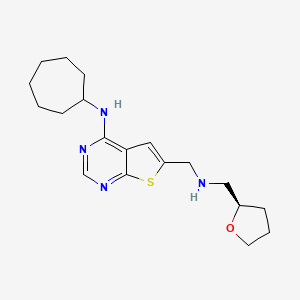

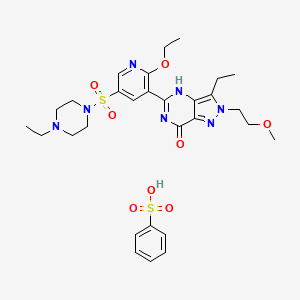
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
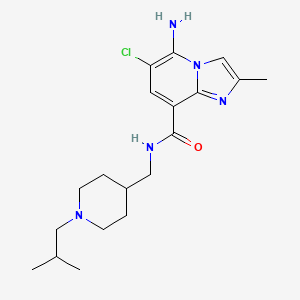
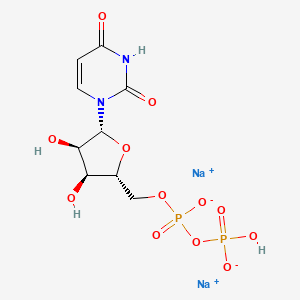

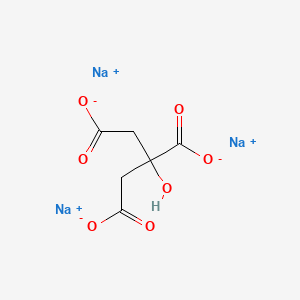
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)
